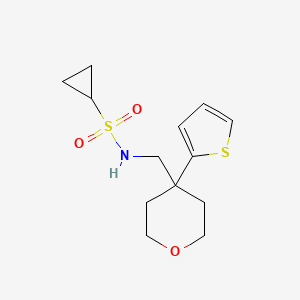
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods. For example, “N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine” has a molecular weight of 352.3919 . Another compound, “2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide hydrobromide”, has an empirical formula of C15H15N5OS2HBr .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, “N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine” is known to interact with TGF-beta receptor type-1 . Another study reported the synthesis of ligands and corresponding Pd(II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “N-(6-methylpyridin-2-yl)pivalamide” has a molecular weight of 192.26 . Another compound, “2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide hydrobromide”, has an empirical formula of C15H15N5OS2HBr .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Research has shown that analogs of 1,3,4-oxadiazole compounds exhibit significant insecticidal activities. For example, a study synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth. Some compounds displayed promising insecticidal effects, suggesting potential applications in pest control (Qi et al., 2014).
Antimicrobial and Anticancer Agents
Compounds with 1,3,4-oxadiazole cores have been explored for their antimicrobial and anticancer properties. A study focusing on the synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine demonstrated their potential as antimicrobial and anticancer agents, highlighting the diverse therapeutic applications of these compounds (Ahsan & Shastri, 2015).
Molecular Docking Studies for Antimicrobial Property
Another study synthesized 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives and conducted molecular docking studies to assess their antimicrobial properties. The findings suggested these compounds as potential inhibitors of specific enzymes, indicating their utility in developing new antimicrobial drugs (Shyma et al., 2013).
Organic Light Emitting Diodes (OLEDs)
The application of 1,3,4-oxadiazole derivatives in materials science, particularly in the development of efficient OLEDs with low efficiency roll-off, has been investigated. A study utilized iridium emitters with 1,3,4-oxadiazole ancillary ligands to develop green phosphors for OLEDs, showcasing the role of these compounds in improving device performance (Jin et al., 2014).
Fungicidal Activity
Furthermore, the fungicidal activity of 1,3,4-oxadiazoles and their structure-activity relationships (SAR) have been explored, with compounds demonstrating efficacy against specific fungal pathogens, offering insights into the design of new fungicides (Zou et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research on similar compounds have been suggested. For instance, some of the complexes of “Ni II, Co II, Zn II, and Cu II” with a promising anti-tuberculosis drug were suggested to be used as effective sensors in biosystems . Another study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrosis activity .
Eigenschaften
IUPAC Name |
(E)-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-12-6-5-9-14(18-12)16-20-21-17(23-16)19-15(22)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVQDOHEMHULJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2818180.png)

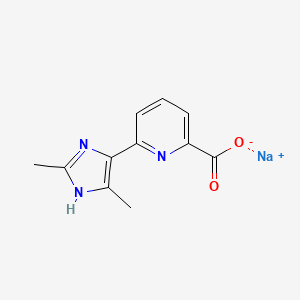
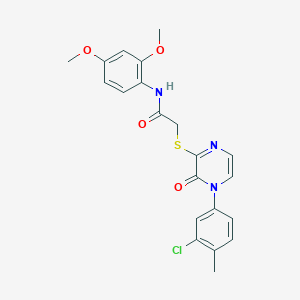

![2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one](/img/structure/B2818187.png)
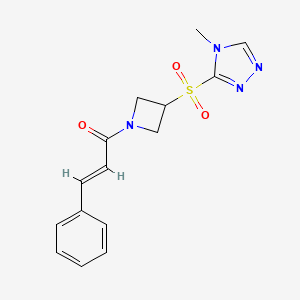
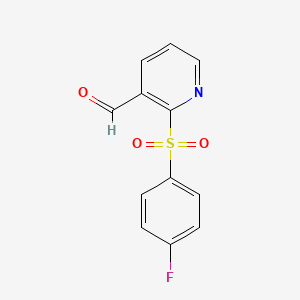
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide](/img/structure/B2818194.png)
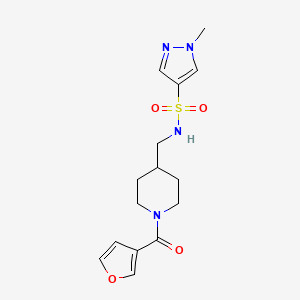
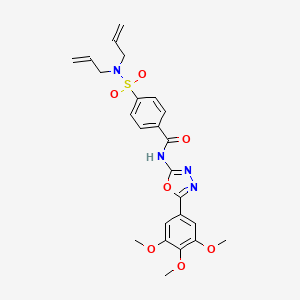

![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)
